1-(4-Fluorophenyl)-2-methylpropan-1-one

Physicochemical characterization Distillation purification Process chemistry

1-(4-Fluorophenyl)-2-methylpropan-1-one (4′-Fluoroisobutyrophenone, CAS 26393-91-9) is a para-fluoro-substituted aromatic ketone with the molecular formula C₁₀H₁₁FO and a molecular weight of 166.19 g·mol⁻¹. Standard commercial offerings achieve a purity of ≥97% and the compound is supplied as a liquid at ambient temperature.

Molecular Formula C10H11FO
Molecular Weight 166.19 g/mol
CAS No. 26393-91-9
Cat. No. B1304210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-2-methylpropan-1-one
CAS26393-91-9
Molecular FormulaC10H11FO
Molecular Weight166.19 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C10H11FO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3
InChIKeyMHUVRVXSYXJUPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorophenyl)-2-methylpropan-1-one (CAS 26393-91-9): Procurement-Grade Physicochemical Baseline for the 4-Fluoro Ketone Intermediate


1-(4-Fluorophenyl)-2-methylpropan-1-one (4′-Fluoroisobutyrophenone, CAS 26393-91-9) is a para-fluoro-substituted aromatic ketone with the molecular formula C₁₀H₁₁FO and a molecular weight of 166.19 g·mol⁻¹ . Standard commercial offerings achieve a purity of ≥97% and the compound is supplied as a liquid at ambient temperature. Its defining structural feature—an isobutyryl carbonyl directly attached to a 4-fluorophenyl ring—dictates its reactivity profile as both an electrophilic building block in cross-coupling and condensation sequences and a precursor for further functional group interconversion.

Why Generic Substitution of 1-(4-Fluorophenyl)-2-methylpropan-1-one (CAS 26393-91-9) Is Not Straightforward


The replacement of 1-(4-fluorophenyl)-2-methylpropan-1-one with an unsubstituted or differently substituted isobutyrophenone analog introduces quantifiable shifts in physicochemical properties (boiling point, density, lipophilicity) that directly impact purification efficiency, reaction solvent compatibility, and phase-transfer behavior . The specific electron-withdrawing nature of the para-fluoro substituent modulates the electrophilicity of the carbonyl carbon, affecting reaction rates and regioselectivity in downstream transformations compared to the chloro, methyl, or unsubstituted analogs [1]. These differences are not merely incremental; they translate into altered distillation parameters, mobile-phase adjustments in chromatographic purification, and divergent partitioning coefficients in liquid-liquid extractions.

Quantitative Evidence Guide: 1-(4-Fluorophenyl)-2-methylpropan-1-one vs. Closest Analogs


Reduced-Pressure Boiling Point Comparison: Fluoro vs. Unsubstituted and Chloro Analogs

Under vacuum (7 mmHg), 1-(4-fluorophenyl)-2-methylpropan-1-one exhibits a boiling range of 95–97 °C, which is substantially lower than that of the unsubstituted isobutyrophenone (boiling point 217 °C at 760 mmHg) and the 4-chloro analog (4-chlorophenyl isopropyl ketone, boiling point 120–122 °C under vacuum) . This 23–27 °C reduction relative to the chloro analog, under comparable reduced-pressure conditions, reflects the distinct volatility imparted by the fluoro substituent.

Physicochemical characterization Distillation purification Process chemistry

Density Differential: Liquid Handling and Formulation Impact

The density of 1-(4-fluorophenyl)-2-methylpropan-1-one is 1.048 g/cm³, compared to 0.988 g/cm³ for unsubstituted isobutyrophenone . This represents a 6.1% increase in mass per unit volume, attributable to the presence of the fluorine atom.

Density Formulation Process safety

Refractive Index as a Purity and Identity Discriminator

The refractive index (n20/D) of 1-(4-fluorophenyl)-2-methylpropan-1-one is 1.498, whereas isobutyrophenone exhibits a refractive index of 1.517–1.520 . The lower refractive index of the fluorinated analog provides a clear, instrumentally resolvable difference for identity verification.

Quality control Refractive index Analytical chemistry

Lipophilicity Shift (LogP) and Its Consequence for Extraction and Chromatography

The predicted logP of 1-(4-fluorophenyl)-2-methylpropan-1-one is 2.66, compared to a logP of 2.53 for isobutyrophenone [1]. This ΔlogP of +0.13 indicates a modest but meaningful increase in lipophilicity conferred by the para-fluoro substituent, consistent with the well-documented effect of aromatic fluorine substitution [2].

Lipophilicity LogP Chromatography

Structural Role as a Statin Intermediate: 4-Fluorophenyl Fragment Pre-installation

1-(4-Fluorophenyl)-2-methylpropan-1-one serves as a direct precursor to the 4-fluorophenyl-isopropyl ketone fragment found in rosuvastatin and related statins [1]. In the patent literature, the 4-fluorophenyl group and the isopropyl ketone motif are explicitly designated as preferred substituents (R₁ = isopropyl, R₂ = 4-fluorophenyl) in the core intermediate for HMG-CoA reductase inhibitors [1]. The analog 4-chlorophenyl isopropyl ketone lacks this direct applicability to the rosuvastatin scaffold.

Synthetic intermediate Rosuvastatin API synthesis

Best Research and Industrial Application Scenarios for 1-(4-Fluorophenyl)-2-methylpropan-1-one (26393-91-9)


Precursor for 4-Fluorophenyl-Containing Statin Intermediates (e.g., Rosuvastatin)

Procurement of 1-(4-fluorophenyl)-2-methylpropan-1-one is directly justified for laboratories synthesizing the pyrimidine core of rosuvastatin, where the compound installs both the isopropyl ketone and 4-fluorophenyl moieties in a single building block. Patent literature identifies this substitution pattern as the preferred embodiment, making the non-fluorinated or chloro analogs synthetically inefficient alternatives .

Vacuum Distillation and Large-Scale Process Purification

With a boiling point of 95–97 °C at 7 mmHg, this compound is amenable to fractional vacuum distillation at moderate temperatures, reducing energy input and thermal degradation risk compared to the 4-chloro analog (boiling point ~120–122 °C under vacuum) . This property is significant for kilo-lab and pilot-plant procurement where purification scalability is a key selection criterion.

Analytical Reference Standard and Incoming Quality Control

The distinct refractive index (1.498) and density (1.048 g/cm³) relative to unsubstituted isobutyrophenone (n20/D 1.517, density 0.988 g/cm³) enable rapid identity confirmation using standard benchtop refractometry and pycnometry, without the need for advanced spectroscopic instrumentation . This benefits QC laboratories responsible for raw material release testing.

Reverse-Phase Chromatography Method Development

The predicted logP of 2.66 (vs. 2.53 for isobutyrophenone) informs mobile-phase selection for reversed-phase HPLC purification of reaction mixtures containing the fluoro ketone . Procurement specifications can include a target logP range to ensure consistent chromatographic behavior across batches.

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